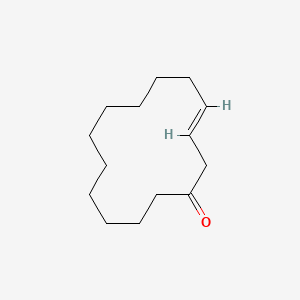

Cyclotetradec-3-en-1-one

Description

Cyclotetradec-3-en-1-one (CAS: 55395-13-6) is a macrocyclic enone with a 14-membered carbon ring containing a ketone group at position 1 and a double bond at position 3 . Its molecular formula is C₁₄H₂₄O, and it has a molecular weight of 208.33 g/mol (calculated based on the general formula for cyclic enones, CₙH₂ₙ₋₂O). This compound is structurally characterized by its large ring size, which reduces steric strain compared to smaller cyclic enones, and its conjugated α,β-unsaturated ketone system. Such macrocyclic enones are of interest in organic synthesis, fragrance chemistry, and materials science due to their unique conformational flexibility and reactivity .

Properties

CAS No. |

55395-13-6 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(3E)-cyclotetradec-3-en-1-one |

InChI |

InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h8,10H,1-7,9,11-13H2/b10-8+ |

InChI Key |

IQPHHDUFUOUJFQ-CSKARUKUSA-N |

Isomeric SMILES |

C1CCCCCC(=O)C/C=C/CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)CC=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetradec-3-en-1-one can be synthesized through several methods. One common approach involves the cyclization of long-chain alkenes. For example, a mixture of mainly E-cyclododec-3-en-1-one (74%) and Z-cyclododec-3-en-1-one (19%) can be treated with isopropenylmagnesium bromide in tetrahydrofuran to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclotetradec-3-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Toxicological Assessments

Cyclotetradec-3-en-1-one has been evaluated for its safety profile through various toxicological studies. Notably, it has been assessed for:

Fragrance Industry

This compound is utilized in the fragrance industry due to its pleasant odor profile. It serves as a key ingredient in the formulation of perfumes and scented products. Safety evaluations have confirmed that it does not induce sensitization or allergic reactions at typical usage concentrations .

Chemical Intermediates

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced properties for specific applications.

Case Study 1: Safety Assessment in Fragrance Applications

A comprehensive safety assessment was conducted on this compound as part of a broader evaluation of fragrance ingredients. The study confirmed its non-genotoxic nature and established safe exposure levels for consumers. The findings support its continued use in consumer products without significant health concerns .

Case Study 2: Synthetic Pathways and Applications

Research into synthetic pathways involving this compound has revealed potential applications in creating novel materials with specific properties. For instance, modifications of this compound have led to the development of polymers with improved thermal stability and mechanical strength, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of cyclotetradec-3-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic enones, such as cyclopent-3-en-1-one (C₅H₆O) and cyclotetradec-3-en-1-one, share core structural features but exhibit distinct properties due to differences in ring size, strain, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Chemical Reactivity

- Ring Strain : Cyclopent-3-en-1-one exhibits significant ring strain due to its small size, enhancing its reactivity in conjugate additions and Diels-Alder reactions . In contrast, this compound’s larger ring minimizes strain, making it less reactive toward ring-opening reactions but more stable under thermal or acidic conditions .

- Electrophilicity : Both compounds feature an electrophilic carbonyl group. However, cyclopent-3-en-1-one’s higher strain increases the electrophilicity of its carbonyl carbon compared to the macrocyclic analog.

Spectroscopic Data

- IR Spectroscopy : Cyclopent-3-en-1-one shows a carbonyl (C=O) stretch at ~1700 cm⁻¹ , typical for α,β-unsaturated ketones . This compound is expected to exhibit a similar stretch, but the larger ring may introduce subtle shifts due to reduced conjugation effects.

- ¹H NMR : For cyclopent-3-en-1-one, the vinylic protons resonate at δ 5.8–6.2 ppm (double bond) and δ 2.3–2.7 ppm (α-protons) . The macrocyclic compound’s protons would likely appear upfield due to shielding effects from the extended ring system.

Research Findings and Gaps

- Experimental Characterization : While cyclopent-3-en-1-one’s properties are well-documented , this compound lacks extensive experimental data (e.g., melting/boiling points, detailed spectroscopic assignments) in the provided evidence. Further studies are needed to confirm its physical and chemical behavior.

- Theoretical Predictions : Computational modeling (e.g., DFT calculations) could elucidate the electronic and conformational differences between these compounds, as suggested by ’s emphasis on in silico methods .

Biological Activity

Cyclotetradec-3-en-1-one is a cyclic ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, along with relevant research findings and case studies.

This compound is characterized by its cyclic structure and unsaturation. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of chalcones (which share structural similarities) have shown effectiveness against various bacterial strains.

Research Findings

A study demonstrated that several synthesized chalcone derivatives were active against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 0.4 to 0.6 mg/mL. Notably, compounds with similar structures to this compound exhibited moderate activities against Escherichia coli and Salmonella typhi .

Antioxidant Activity

Antioxidant activity is another area where this compound may have potential benefits. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases.

Case Study

In an investigation of bioactive compounds from Trigonella foenum-graecum (fenugreek), several compounds demonstrated strong antioxidant properties. The study highlighted that the methanolic extract contained numerous bioactive compounds with antioxidant capabilities, suggesting that similar compounds could be explored for their protective effects against oxidative damage .

Anticancer Properties

The anticancer potential of this compound is supported by studies on related compounds. Chalcones, for example, have been extensively studied for their anticancer activities.

Chalcones have shown to induce apoptosis in cancer cells through various mechanisms such as:

- Disruption of the cell cycle

- Induction of reactive oxygen species (ROS)

- Modulation of signaling pathways involved in cell survival

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Studies on structurally similar compounds have indicated a favorable safety profile.

Toxicity Studies

Research on 5-cyclotetradecen-1-one, a related compound, revealed no mutagenic effects in the Ames test and no significant clastogenicity in chromosome aberration tests. The compound was found to have a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints, indicating a low risk for genetic toxicity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.